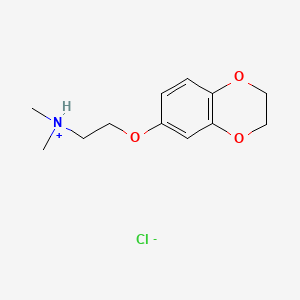

Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N,N-dimethyl-, hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N,N-dimethyl-, hydrochloride is a chemical compound with a complex structure that includes a benzodioxane moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N,N-dimethyl-, hydrochloride typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as N,N-dimethylformamide and catalysts like lithium hydride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N,N-dimethyl-, hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N,N-dimethyl-, hydrochloride has been investigated for its potential therapeutic effects. Its structural characteristics suggest several applications:

- Enzyme Inhibition : Research indicates that similar compounds can act as inhibitors for enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM) respectively .

- Neuropharmacology : The compound is being studied for its effects on neurotransmitter systems. It may enhance catecholamine release, which is crucial for mood regulation and cognitive function.

Industrial Applications

In addition to its medicinal uses, this compound serves as a valuable building block in organic synthesis. It can be utilized in the production of specialty chemicals and intermediates for various industrial applications:

- Synthesis of Complex Molecules : Ethylamine derivatives are often employed as intermediates in the synthesis of more complex organic compounds due to their nucleophilic properties.

- Enzyme Inhibition Studies : Recent studies have demonstrated that derivatives of benzodioxane exhibit significant inhibitory activity against α-glucosidase. Ethylamine derivatives are being explored for similar properties through both in vitro assays and molecular docking studies to predict their binding affinities .

- Neuroprotective Effects : Compounds structurally related to ethylamine have shown promise in preclinical models for neuroprotection. Their mechanisms often involve modulation of neurotransmitter release and receptor interactions, making them candidates for further investigation in neurodegenerative diseases.

- Synthetic Methodologies : The synthesis of ethylamine derivatives typically involves reactions with alkylating agents under controlled conditions. Methods such as using N,N-dimethylformamide as a solvent have been optimized for yield and purity in laboratory settings.

Wirkmechanismus

The mechanism of action of Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved can include modulation of neurotransmitter systems or inhibition of specific enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: These compounds share the benzodioxane core and exhibit similar chemical properties.

N-Substituted benzenesulfonamides: These compounds have similar functional groups and are used in similar applications.

Uniqueness

Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N,N-dimethyl-, hydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research and industry. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further study.

Biologische Aktivität

Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N,N-dimethyl-, hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse scientific literature.

- Chemical Formula : C12H17N2O3·HCl

- CAS Number : 21398-66-3

- Molecular Weight : 257.74 g/mol

This compound belongs to a class of ethylamine derivatives that have been studied for their psychotropic and therapeutic effects, particularly in neurodegenerative diseases such as Parkinson's and Alzheimer's disease .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and enzyme inhibition. The compound exhibits the following mechanisms:

- Catecholaminergic Activity : It enhances catecholamine release through a mechanism known as the catecholaminergic activity enhancing (CAE) effect. This involves amplification of membrane potential-dependent exocytosis .

- Receptor Binding : The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter pathways that are critical for mood regulation and cognitive function .

Antidepressant Effects

Research indicates that this compound shows promise as an antidepressant. In animal models, it has been observed to improve learning abilities in rats subjected to catecholamine depletion . The implications suggest potential utility in treating mood disorders.

Neuroprotective Properties

The compound's neuroprotective effects have been explored in the context of neurodegenerative diseases. Studies have demonstrated that it may protect against neuronal damage by modulating apoptotic pathways and inhibiting antiapoptotic proteins such as Bcl-2 .

Antitumor Activity

Ethylamine derivatives, including this specific compound, have shown antitumor activity in various cancer cell lines. For instance, studies utilizing the sulforhodamine B assay on prostate cancer cells indicated significant cytotoxic effects linked to receptor modulation .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antidepressant Research : A study highlighted the CAE effect's role in enhancing catecholamine release, which is crucial for mood regulation. This finding supports the compound's potential as a treatment for depression-related disorders .

- Neuroprotection : In vitro studies showed that Ethylamine derivatives can sensitize cancer cells to chemotherapy by inhibiting antiapoptotic pathways. This suggests a dual role in both neuroprotection and cancer therapy .

- Cytotoxicity Studies : The compound demonstrated significant cytotoxic effects on various cancer cell lines, indicating its potential use as an anticancer agent. In particular, it was effective against cells with overexpressed Bcl-2 proteins, suggesting a targeted therapeutic strategy .

Eigenschaften

CAS-Nummer |

3308-62-1 |

|---|---|

Molekularformel |

C12H18ClNO3 |

Molekulargewicht |

259.73 g/mol |

IUPAC-Name |

2-(2,3-dihydro-1,4-benzodioxin-6-yloxy)-N,N-dimethylethanamine;hydrochloride |

InChI |

InChI=1S/C12H17NO3.ClH/c1-13(2)5-6-14-10-3-4-11-12(9-10)16-8-7-15-11;/h3-4,9H,5-8H2,1-2H3;1H |

InChI-Schlüssel |

VRCSNYKNBODDIM-UHFFFAOYSA-N |

SMILES |

C[NH+](C)CCOC1=CC2=C(C=C1)OCCO2.[Cl-] |

Kanonische SMILES |

CN(C)CCOC1=CC2=C(C=C1)OCCO2.Cl |

Synonyme |

P 30 P-30 P-30 composite P-30 composite resin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.